Kinase Selectivity Profile: A Class-Level Inference from N-Pyridinyl Amide Patent Data
While no direct head-to-head data exists for N-(5-bromo-2-pyridinyl)butanamide against specific kinase comparators, the compound belongs to the 'ring-substituted N-pyridinyl amide' class claimed in US Patent 8987457-B2 as kinase inhibitors [1]. The 5-bromo substitution pattern is explicitly claimed, suggesting a structure-activity relationship (SAR) rationale for this specific regioisomer. In contrast, analogous compounds with chlorine or methyl substituents at the same position may exhibit different potency or selectivity profiles, though quantitative IC₅₀ values for this exact compound are not publicly available in peer-reviewed literature.
| Evidence Dimension | Kinase inhibition scaffold potential |
|---|---|
| Target Compound Data | N-(5-bromo-2-pyridinyl)butanamide; claimed in US 8987457-B2 as kinase inhibitor scaffold |
| Comparator Or Baseline | Other N-pyridinyl amides with different ring substituents (Cl, Me, H) |
| Quantified Difference | Not quantifiable for this exact compound; patent data indicates 5-bromo is a preferred embodiment |
| Conditions | Patent US-8987457-B2, ring-substituted N-pyridinyl amide series |
Why This Matters
For researchers pursuing kinase inhibitor programs, sourcing a compound that matches a patented preferred embodiment can provide a validated starting point for SAR exploration, reducing synthetic iteration compared to non-preferred substitution patterns.
- [1] US Patent US-8987457-B2. Ring-substituted N-pyridinyl amides as kinase inhibitors. 2015. View Source
